molecular formula C18H32N2 B13870946 4,5-Dihexylbenzene-1,2-diamine CAS No. 86723-75-3

4,5-Dihexylbenzene-1,2-diamine

Katalognummer: B13870946
CAS-Nummer: 86723-75-3
Molekulargewicht: 276.5 g/mol
InChI-Schlüssel: AGSUJWXXTIOXKJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,5-Dihexylbenzene-1,2-diamine is an organic compound with the molecular formula C18H32N2 It is a derivative of benzene, where two hexyl groups are attached to the benzene ring at positions 4 and 5, and two amino groups are attached at positions 1 and 2

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dihexylbenzene-1,2-diamine typically involves the reduction of 4,5-dihexyl-1,2-dinitrobenzene. This can be achieved using hydrogenation in the presence of a catalyst such as palladium on carbon (Pd/C) under mild conditions. The reaction proceeds as follows:

4,5-dihexyl-1,2-dinitrobenzene+3H2This compound+2H2O\text{4,5-dihexyl-1,2-dinitrobenzene} + 3H_2 \rightarrow \text{this compound} + 2H_2O 4,5-dihexyl-1,2-dinitrobenzene+3H2​→this compound+2H2​O

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow hydrogenation reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and hydrogen flow rate, ensuring high yield and purity of the product.

Analyse Chemischer Reaktionen

Types of Reactions

4,5-Dihexylbenzene-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be further reduced to form corresponding amines.

    Substitution: The amino groups can participate in nucleophilic substitution reactions, forming derivatives such as amides or imines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like acyl chlorides or aldehydes are used for forming amides or imines, respectively.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of amides or imines.

Wissenschaftliche Forschungsanwendungen

4,5-Dihexylbenzene-1,2-diamine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and as a ligand in biochemical assays.

    Industry: Used in the production of polymers and as a precursor for the synthesis of dyes and pigments.

Wirkmechanismus

The mechanism of action of 4,5-Dihexylbenzene-1,2-diamine involves its interaction with various molecular targets. The amino groups can form hydrogen bonds with biological molecules, influencing their structure and function. The hexyl groups provide hydrophobic interactions, which can affect the compound’s solubility and binding affinity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    o-Phenylenediamine: A simpler analog with two amino groups attached to a benzene ring.

    2,5-Dihexylbenzene-1,4-diamine: Similar structure but with amino groups at different positions.

Uniqueness

4,5-Dihexylbenzene-1,2-diamine is unique due to the specific positioning of the hexyl and amino groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted applications in organic synthesis and materials science.

Eigenschaften

CAS-Nummer

86723-75-3

Molekularformel

C18H32N2

Molekulargewicht

276.5 g/mol

IUPAC-Name

4,5-dihexylbenzene-1,2-diamine

InChI

InChI=1S/C18H32N2/c1-3-5-7-9-11-15-13-17(19)18(20)14-16(15)12-10-8-6-4-2/h13-14H,3-12,19-20H2,1-2H3

InChI-Schlüssel

AGSUJWXXTIOXKJ-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCC1=CC(=C(C=C1CCCCCC)N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.